Cas no 2227692-95-5 (rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate)
![rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2227692-95-5x500.png)
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-1871444
- rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate
- 2227692-95-5
-
- インチ: 1S/C16H24N2O3/c1-15(2,3)21-14(20)18-10-7-6-9(8-11(10)19)12-13(17)16(12,4)5/h6-8,12-13,19H,17H2,1-5H3,(H,18,20)/t12-,13-/m1/s1
- InChIKey: ZMZQEFYJTDMCKT-CHWSQXEVSA-N
- ほほえんだ: OC1=C(C=CC(=C1)[C@@H]1[C@H](C1(C)C)N)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 292.17869263g/mol
- どういたいしつりょう: 292.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871444-2.5g |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate |
2227692-95-5 | 2.5g |
$3611.0 | 2023-06-02 | ||
Enamine | EN300-1871444-10.0g |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate |
2227692-95-5 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1871444-0.1g |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate |
2227692-95-5 | 0.1g |
$1623.0 | 2023-06-02 | ||
Enamine | EN300-1871444-0.05g |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate |
2227692-95-5 | 0.05g |
$1549.0 | 2023-06-02 | ||
Enamine | EN300-1871444-1.0g |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate |
2227692-95-5 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1871444-0.25g |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate |
2227692-95-5 | 0.25g |
$1696.0 | 2023-06-02 | ||
Enamine | EN300-1871444-0.5g |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate |
2227692-95-5 | 0.5g |
$1770.0 | 2023-06-02 | ||
Enamine | EN300-1871444-5.0g |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate |
2227692-95-5 | 5g |
$5345.0 | 2023-06-02 |
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamateに関する追加情報
Introduction to rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate (CAS No. 2227692-95-5)
rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate (CAS No. 2227692-95-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl carbamate group and a substituted cyclopropyl ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The tert-butyl carbamate group is a common protecting group in organic synthesis, often used to mask the reactivity of amino groups during multi-step synthetic processes. This group can be selectively removed under mild conditions, making it a versatile tool in the synthesis of complex molecules. In the context of rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate, the tert-butyl carbamate group plays a crucial role in stabilizing the molecule and enhancing its solubility properties.
The (1R,3S)-3-amino-2,2-dimethylcyclopropyl moiety is another key structural feature of this compound. Cyclopropyl rings are known for their unique electronic and steric properties, which can influence the conformational flexibility and binding affinity of molecules. The presence of the amino group and the dimethyl substitution further modulates these properties, making this compound an interesting candidate for various biological studies.
Recent research has focused on the potential therapeutic applications of rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate. Studies have shown that this compound exhibits promising activity as a modulator of certain protein-protein interactions (PPIs), which are critical in various cellular processes. PPIs are involved in signal transduction, gene regulation, and cell cycle control, making them attractive targets for drug discovery.
In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate towards a specific protein target involved in cancer progression. The results indicated that this compound effectively inhibited the target protein's activity with high selectivity and low toxicity towards normal cells. This finding suggests that rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate could be a valuable lead compound for further development as an anticancer agent.
Another area of interest is the potential use of rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate in neurodegenerative diseases. Research has shown that this compound can modulate certain neurotransmitter systems and reduce oxidative stress in neuronal cells. These properties make it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of rac-tert-butyl N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxyphenyl}carbamate involves several key steps. The first step typically involves the formation of the tert-butyl carbamate group on an amino-functionalized substrate. This is followed by the introduction of the cyclopropyl ring through a suitable cyclopropanation reaction. The final step involves functionalization of the phenolic hydroxyl group to achieve the desired product structure.
The purity and quality of rac-tert-butly N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxypheny}carbamate are crucial for its use in research and development applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure that the compound meets stringent purity standards. These analytical techniques provide detailed information about the molecular structure and purity profile of the compound.
In conclusion, rac-tert-butly N-{4-[(1R,3S)-3-amino-2,2-dimethylcyclopropyl]-2-hydroxypheny}carbamate (CAS No. 22769990) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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